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Compound of Interest

Compound Name: 1,2,4,5-Tetramethoxybenzene

Cat. No.: B1203070 Get Quote

A Comparative Spectroscopic Guide: 1,2,4,5-
Tetramethoxybenzene and Its Relatives
For researchers, scientists, and drug development professionals, a precise understanding of

molecular structure is paramount. This guide provides a comprehensive spectroscopic

comparison of 1,2,4,5-tetramethoxybenzene and a series of structurally related methoxy-

substituted benzene derivatives. By examining their distinct signatures in Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate

unambiguous identification and characterization.

The number and position of methoxy groups on a benzene ring significantly influence the

molecule's electronic environment and symmetry, leading to distinct spectroscopic properties.

This guide presents a detailed analysis of these differences through a compilation of

experimental data for 1,2,4,5-tetramethoxybenzene and its isomers, as well as various

trimethoxy- and dimethoxybenzene congeners.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1,2,4,5-tetramethoxybenzene
and its related compounds.
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Compound Solvent
Aromatic Protons
(ppm)

Methoxy Protons
(ppm)

1,2,4,5-

Tetramethoxybenzene
CDCl₃ 6.51 (s, 2H)

3.84 (s, 6H), 3.79 (s,

6H)

1,2,3,4-

Tetramethoxybenzene
CDCl₃

6.57 (d, J=8.8 Hz,

1H), 6.49 (d, J=8.8

Hz, 1H)

3.88 (s, 3H), 3.86 (s,

3H), 3.83 (s, 3H), 3.78

(s, 3H)

1,2,3,5-

Tetramethoxybenzene
CDCl₃ 6.13 (s, 2H)

3.86 (s, 6H), 3.79 (s,

6H)

1,2,3-

Trimethoxybenzene
CDCl₃

6.95 (t, J=8.3 Hz, 1H),

6.59 (d, J=8.3 Hz, 2H)

3.88 (s, 6H), 3.85 (s,

3H)

1,2,4-

Trimethoxybenzene
CDCl₃

6.93 (d, J=8.8 Hz,

1H), 6.51 (dd, J=8.8,

2.9 Hz, 1H), 6.44 (d,

J=2.9 Hz, 1H)

3.87 (s, 3H), 3.83 (s,

3H), 3.81 (s, 3H)

1,3,5-

Trimethoxybenzene
CDCl₃ 6.09 (s, 3H) 3.78 (s, 9H)

1,2-

Dimethoxybenzene
CDCl₃ 6.90-6.85 (m, 4H) 3.87 (s, 6H)

1,3-

Dimethoxybenzene
CDCl₃

7.19 (t, J=8.2 Hz, 1H),

6.51 (dd, J=8.2, 2.4

Hz, 2H), 6.42 (t, J=2.4

Hz, 1H)

3.79 (s, 6H)

1,4-

Dimethoxybenzene
CDCl₃ 6.84 (s, 4H) 3.77 (s, 6H)
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Compound Solvent
Aromatic Carbons
(ppm)

Methoxy Carbons
(ppm)

1,2,4,5-

Tetramethoxybenzene
CDCl₃ 149.3, 143.1, 98.4 57.1, 56.4

1,2,3,4-

Tetramethoxybenzene
CDCl₃

151.3, 149.9, 142.6,

138.2, 107.8, 107.3
61.1, 60.9, 56.1, 56.0

1,2,3,5-

Tetramethoxybenzene
CDCl₃

158.9, 153.8, 139.5,

94.3, 91.9
61.0, 56.3, 55.7

1,2,3-

Trimethoxybenzene
CDCl₃

153.6, 138.4, 123.8,

105.9
60.9, 56.0

1,2,4-

Trimethoxybenzene
CDCl₃

150.9, 149.5, 143.2,

112.3, 100.1, 97.6
56.4, 56.0, 55.8

1,3,5-

Trimethoxybenzene
CDCl₃ 161.1, 93.1 55.3

1,2-

Dimethoxybenzene
CDCl₃ 149.2, 121.1, 111.3 55.9

1,3-

Dimethoxybenzene
CDCl₃

160.3, 129.8, 106.5,

101.1
55.2

1,4-

Dimethoxybenzene
CDCl₃ 153.9, 114.3 55.6
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Compound Major Peaks (cm⁻¹)

1,2,4,5-Tetramethoxybenzene

2998, 2938, 2832 (C-H stretch), 1510, 1465

(C=C aromatic stretch), 1208, 1111, 1035 (C-O

stretch)

1,2,3-Trimethoxybenzene

~3000-3100 (Aromatic C-H Stretch), ~2830-

2950 (Aliphatic C-H Stretch), ~1580, 1480

(Aromatic C=C Stretch), ~1250, 1100 (C-O

Stretch)[1]

1,2,4-Trimethoxybenzene

~3000-3100 (Aromatic C-H Stretch), ~2830-

2950 (Aliphatic C-H Stretch), ~1610, 1510

(Aromatic C=C Stretch), ~1270, 1030 (C-O

Stretch)[1]

1,3,5-Trimethoxybenzene

~3000-3100 (Aromatic C-H Stretch), ~2830-

2950 (Aliphatic C-H Stretch), ~1600, 1460

(Aromatic C=C Stretch), ~1230, 1150 (C-O

Stretch)[1]

1,2-Dimethoxybenzene

3001, 2956, 2835 (C-H stretch), 1591, 1499

(C=C aromatic stretch), 1251, 1026 (C-O

stretch)

1,3-Dimethoxybenzene

3003, 2959, 2836 (C-H stretch), 1600, 1471

(C=C aromatic stretch), 1288, 1155, 1050 (C-O

stretch)

1,4-Dimethoxybenzene

2998, 2953, 2835 (C-H stretch), 1508, 1463

(C=C aromatic stretch), 1245, 1036 (C-O

stretch)
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Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

1,2,4,5-Tetramethoxybenzene 198 183, 168, 155, 125, 110

1,2,3,4-Tetramethoxybenzene 198 183, 168, 155, 125, 110

1,2,3,5-Tetramethoxybenzene 198 183, 168, 155, 125, 110

1,2,3-Trimethoxybenzene 168 153, 138, 125, 110, 95

1,2,4-Trimethoxybenzene 168 153, 138, 125, 110, 95

1,3,5-Trimethoxybenzene 168 153, 138, 125, 110, 95

1,2-Dimethoxybenzene 138 123, 108, 95, 77

1,3-Dimethoxybenzene 138 123, 108, 95, 77

1,4-Dimethoxybenzene 138 123, 108, 95, 77

Experimental Protocols
The following sections detail the generalized methodologies for the key spectroscopic

techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in about 0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16
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Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR spectrometer.

Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

Temperature: 298 K

Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond crystal of the ATR accessory.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32
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Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded

and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry.

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Introduction: The sample, dissolved in a volatile solvent, was injected into the GC,

where it was vaporized and separated from the solvent.

Ionization:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Analysis:

Analyzer Type: Quadrupole

Scan Range: m/z 40-500

Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-

to-charge ratio (m/z), was analyzed to identify the molecular ion and characteristic fragment

ions.

Visualizations
The following diagrams illustrate the molecular structures of the compared compounds and a

logical workflow for their spectroscopic differentiation.
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Caption: Molecular Structures of Compared Methoxybenzenes
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Unknown Methoxybenzene Sample

Mass Spectrometry (MS)
Determine Molecular Weight
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Caption: Logical Workflow for Spectroscopic Identification

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic differences between 1,2,4,5-
Tetramethoxybenzene and related compounds]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1203070#spectroscopic-differences-between-1-2-
4-5-tetramethoxybenzene-and-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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